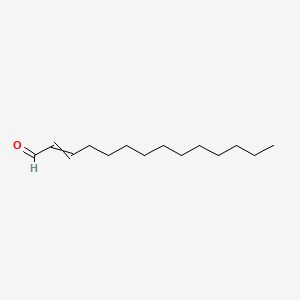
Tetradec-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradec-2-enal, also known as (E)-2-tetradecenal, is an organic compound belonging to the class of fatty aldehydes. It is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive aroma and is sometimes used as a fragrance component .
準備方法
Synthetic Routes and Reaction Conditions: Tetradec-2-enal can be synthesized through various methods, including the oxidation of tetradecenol or the reduction of tetradecynoic acid. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired enal. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of tetradecene, followed by oxidation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecenol.
Substitution: Various substituted aldehydes and alcohols.
科学的研究の応用
Chemical Synthesis
Starting Material for Synthesis
- Tetradec-2-enal serves as a precursor in organic synthesis, enabling the creation of more complex molecules. It is often utilized in the synthesis of various aldehydes and alcohols through oxidation and reduction reactions.
Reactions Involving this compound
- Oxidation: Converts this compound to tetradecanoic acid using reagents like potassium permanganate.
- Reduction: Can be reduced to tetradecenol using lithium aluminum hydride.
- Substitution Reactions: Participates in nucleophilic addition reactions, forming various substituted products.
Biological Research
Pheromone Signaling
- This compound has been studied for its role in insect communication as a pheromone. Research indicates that it may influence mating behaviors in certain species, making it significant for understanding ecological interactions and pest management strategies.
Therapeutic Potential
- Investigations into the antimicrobial and anti-inflammatory properties of this compound have shown promising results. Studies suggest its potential as a therapeutic agent in treating infections and inflammatory conditions due to its ability to modulate immune responses .
Industrial Applications
Fragrance Industry
- Due to its distinctive aroma, this compound is utilized in the fragrance industry. It imparts citrus-like notes to perfumes and other scented products, enhancing their appeal .
Flavoring Agent
- In addition to fragrances, this compound is employed as a flavoring agent in food products. Its waxy flavor profile complements various culinary applications .
Case Studies
- Study on Antimicrobial Properties:
-
Pheromone Communication Research:
- Research conducted on moth species demonstrated that this compound plays a critical role in mating signals, influencing reproductive success and population dynamics.
- Fragrance Formulation Development:
作用機序
The mechanism of action of tetradec-2-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering a cascade of biochemical events. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
類似化合物との比較
2-Tetradecenal (Z): A stereoisomer of tetradec-2-enal with the double bond in the cis configuration.
Tetradecanal: A saturated aldehyde with no double bonds.
Hexadec-2-enal: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its reactivity and ability to participate in a variety of chemical reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
142628-55-5 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC名 |
(Z)-tetradec-2-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12- |
InChIキー |
WHOZNOZYMBRCBL-SEYXRHQNSA-N |
SMILES |
CCCCCCCCCCCC=CC=O |
異性体SMILES |
CCCCCCCCCCC/C=C\C=O |
正規SMILES |
CCCCCCCCCCCC=CC=O |
密度 |
0.833-0.841 |
物理的記述 |
Colourless liquid; Citrus aroma |
溶解性 |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















